
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS: 13858-71-4) is a synthetic thiophene derivative with a molecular weight of 262.32 g/mol and a purity of ≥95% . Structurally, it features a thiophene ring substituted at the 5-position with a 4-methoxyphenyl group and an ethyl ester at the 2-position. This compound has garnered attention in medicinal chemistry due to its cytotoxic properties against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The 4-methoxyphenyl substituent is hypothesized to enhance hydrophobicity and electron-withdrawing effects, contributing to its bioactivity .
Preparation Methods
The synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide to form thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can react with aryl or vinyl boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate serves as a versatile intermediate in organic chemistry. Its structure allows for the synthesis of various complex molecules, which are essential for developing new pharmaceuticals and agrochemicals. The compound's unique thiophene structure facilitates multiple reactions, including nucleophilic substitutions and cyclizations, making it a valuable tool in synthetic organic chemistry .
Pharmaceutical Development
Potential Drug Candidates
The compound has been explored for its potential in drug development, particularly in targeting cancer and inflammatory diseases. Its unique substitution pattern enhances bioactivity and selectivity towards specific biological targets. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines, suggesting its utility in developing new anticancer agents .
Case Study: Cytotoxicity Research
In a study evaluating the cytotoxicity of novel thiophene derivatives, this compound demonstrated significant growth inhibition in several human tumor cell lines. The results indicated a concentration-dependent effect, with IC50 values suggesting promising therapeutic potential .
Interaction with Biological Systems
this compound is also investigated for its interactions with biological macromolecules. The methoxy group enhances solubility and reactivity, potentially increasing binding affinities with protein targets. Ongoing research aims to elucidate the mechanisms through which this compound may affect biological functions, paving the way for innovative therapeutic strategies .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s methoxyphenyl group can enhance its binding affinity to these targets, leading to increased efficacy.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives with structural modifications exhibit varying biological activities. Below is a comparative analysis of ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate and its analogs:
Key Findings :
Role of Substituents: Electronegative Groups (Cl, OCH₃, CN): Compounds with chloro (74) or methoxy groups (target compound, 76b) exhibit enhanced cytotoxicity due to increased electron-withdrawing effects and membrane permeability . Carbamoyl and Ester Linkages: Derivatives like 76b and 77 show improved selectivity for tumor cells over normal fibroblasts (WI-38), likely due to targeted interactions with cancer-specific enzymes or receptors .
Activity Trends :
- The chlorostyryl derivative (74) demonstrates the highest potency (IC₅₀: 1.2–1.7 μM) but lower selectivity compared to the methoxyphenyl-containing analogs .
- The target compound’s methoxy group balances potency (IC₅₀: 1.8–2.4 μM) and selectivity, making it a promising lead for further optimization .
Structural Flexibility :
- Replacement of the methoxyphenyl group with a furan (TH5) eliminates anticancer activity, underscoring the critical role of aromatic substituents in bioactivity .
Mechanistic Insights :
- The target compound’s 4-methoxyphenyl group likely interacts with hydrophobic pockets in cancer cell membranes or proteins, enhancing uptake and retention .
- Chloro and ethoxy groups in analogs like 74 and 77 may disrupt mitochondrial function or inhibit topoisomerases, common targets in cytotoxic agents .
Biological Activity
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, structure-activity relationships, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in critical disease pathways, particularly those related to cancer and neurodegenerative disorders. For instance, thiophene derivatives have demonstrated kinase inhibition, which is crucial for cell signaling and cancer progression.
Antiproliferative Activity
In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness can be quantified using the half-maximal inhibitory concentration (IC50) values. Research indicates that the presence of the methoxy group enhances the compound's interaction with protein targets, potentially increasing its efficacy.
Table 1: Antiproliferative Activity of this compound
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of substituents on the phenyl ring in determining the biological activity of thiophene derivatives. The methoxy group at the para position has been shown to significantly enhance antiproliferative activity compared to other substituents .
Key Findings:
- Methoxy Substitution : Compounds with methoxy groups exhibit higher potency against cancer cell lines.
- Positioning : The para position is optimal for substituents, as it allows for better interaction with biological targets.
Case Studies
- Inhibition of Cholinesterases : In a study focusing on cholinesterase inhibitors, several thiophene derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was found to have comparable inhibitory effects against these enzymes, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various bacterial strains. It showed promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate?
Basic Question
The compound is typically synthesized via a Gewald-like reaction, where a ketone or aldehyde precursor reacts with ethyl cyanoacetate and sulfur in the presence of a base. For example, a reported method involves:
- Step 1 : Condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate and elemental sulfur under reflux in ethanol with triethylamine as a catalyst.
- Step 2 : Purification via flash chromatography (ethyl acetate/petroleum ether, 3:7) to yield the product as a yellow solid (82% yield, m.p. 118–120°C) .
- Key Data : ¹H-NMR (CDCl₃) δ 3.84 (s, 3H, OCH₃), 7.51 (d, J=9.2 Hz, 2H, aromatic), 6.89 (d, J=9.2 Hz, 2H, aromatic) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Basic Question
Standard characterization includes:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ 6.6–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS [M+H]⁺ at m/z 264.3 confirms molecular weight .
- Melting Point : Determined via capillary method (e.g., 118–120°C) .
- Elemental Analysis : Used to verify purity and composition for novel derivatives .
Q. How can X-ray crystallography resolve structural ambiguities in thiophene derivatives?
Advanced Question
Single-crystal X-ray diffraction with SHELXL refinement is critical for resolving bond-length discrepancies, hydrogen-bonding networks, and stereochemical assignments:
- Example : A related thiophene-carboxylate structure was refined using SHELXL, revealing a planar thiophene ring (torsion angles < 5°) and intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
- Software Workflow : Data collection → structure solution (SHELXD) → refinement (SHELXL) → validation (Coot) .
Q. How can reaction conditions be optimized to address low yields or side products?
Advanced Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
- Catalyst Screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for base-catalyzed cyclization .
- Temperature Control : Lowering reflux temperature (e.g., 70°C instead of 80°C) reduces decomposition of heat-sensitive intermediates .
- Case Study : A thiophosgene-mediated isothiocyanation step achieved 95% yield by maintaining anhydrous conditions and slow reagent addition .
Q. What computational methods support experimental data for this compound?
Advanced Question
- DFT Calculations : Used to optimize geometry (B3LYP/6-31G*) and predict NMR chemical shifts (GIAO method), showing <0.3 ppm deviation from experimental ¹H-NMR .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking between aromatic rings) in crystal structures .
- Exact Mass Validation : High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 262.0388 for C₁₃H₁₄O₃S⁺) .
Q. What safety protocols are essential when handling this compound?
Basic Question
- Hazards : Skin/eye irritation (GHS Category 2/2A), potential respiratory toxicity .
- Protective Measures : Use nitrile gloves, fume hood, and respirator (FFP2) during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can structure-activity relationships (SAR) be explored using derivatives?
Advanced Question
- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-amino or 5-phenyl positions to modulate electronic effects .
- Biological Assays : Test derivatives for antimicrotubule activity (e.g., tubulin polymerization inhibition) using fluorescence-based assays .
- SAR Insights : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups .
Q. How to address contradictions in spectroscopic or crystallographic data?
Advanced Question
- NMR vs. X-ray Conflicts : If NMR suggests rotational freedom but X-ray shows planarity, perform variable-temperature NMR to assess dynamic behavior .
- Mass Spec Anomalies : Use HRMS to distinguish isobaric interferences (e.g., C₁₃H₁₄O₃S⁺ vs. C₁₂H₁₀NO₄⁺) .
- Crystallographic Refinement : Apply TWINABS for twinned crystals or SHELXE for phase improvement in low-resolution datasets .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBXDQIEMWBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376966 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13858-71-4 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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